2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
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Overview
Description
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is particularly valuable in catalysis and material synthesis, making it a significant subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 2,3-bis[(N-4-fluorophenyl)imino]butane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions may produce nickel(I) complexes. Substitution reactions can result in a variety of nickel(II) complexes with different ligands .
Scientific Research Applications
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique catalytic properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating chemical reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide
Uniqueness
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of fluorine atoms in its structure, which imparts specific electronic and steric properties. These properties enhance its catalytic activity and make it more effective in certain reactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-N,3-N-bis(4-fluorophenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSFCUHGMETTH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C(=NC2=CC=C(C=C2)F)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2F2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333901 |
Source
|
Record name | 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200879-38-5 |
Source
|
Record name | 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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